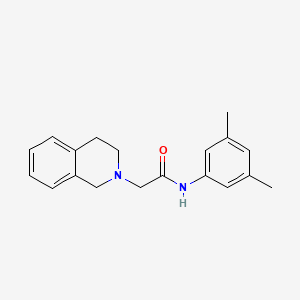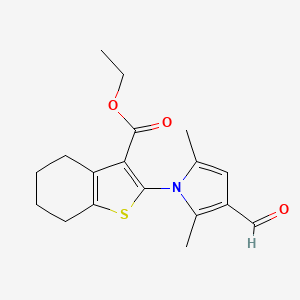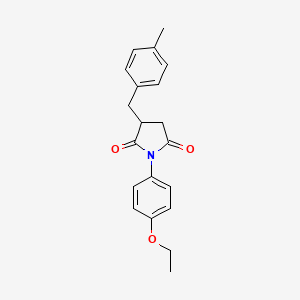
2-(butyrylamino)-3-fluorobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(butyrylamino)-3-fluorobenzoic acid is a chemical compound that has gained significant attention in the field of scientific research. It is a fluorinated analog of the amino acid phenylalanine and has been studied for its potential applications in drug development and biological research. In
Mécanisme D'action
The mechanism of action of 2-(butyrylamino)-3-fluorobenzoic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in bacterial cell wall biosynthesis. This results in the disruption of bacterial cell wall formation, leading to cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause any significant adverse effects on human cells. It has been shown to have good solubility in aqueous solutions, making it suitable for use in biological assays. This compound has also been investigated for its potential use as a fluorescent probe for the detection of specific proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(butyrylamino)-3-fluorobenzoic acid is its broad-spectrum antimicrobial activity. This makes it a potentially useful compound for the development of new antibiotics. However, one limitation of this compound is its relatively low potency compared to other antimicrobial agents. Further studies are needed to optimize its activity and explore its potential as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2-(butyrylamino)-3-fluorobenzoic acid. One area of interest is the development of more potent analogs with improved antimicrobial activity. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of new drugs that target bacterial cell wall biosynthesis. Additionally, this compound could be explored for its potential use as a fluorescent probe for the detection of specific proteins in biological systems.
Conclusion:
In conclusion, this compound is a promising chemical compound that has potential applications in drug development and biological research. Its broad-spectrum antimicrobial activity, low toxicity, and good solubility make it a valuable tool for studying bacterial cell wall biosynthesis and protein detection. Further research is needed to optimize its activity and explore its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(butyrylamino)-3-fluorobenzoic acid involves the reaction of 2-amino-3-fluorobenzoic acid with butyryl chloride in the presence of a base such as triethylamine. The reaction proceeds under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
2-(butyrylamino)-3-fluorobenzoic acid has been extensively studied for its potential applications in drug development and biological research. It has been shown to have antimicrobial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This compound has also been investigated as a potential inhibitor of enzymes involved in the biosynthesis of bacterial cell walls.
Propriétés
IUPAC Name |
2-(butanoylamino)-3-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-4-9(14)13-10-7(11(15)16)5-3-6-8(10)12/h3,5-6H,2,4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDDOVKYAIATLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC=C1F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(dimethylamino)sulfonyl]-2-fluoro-N-propylbenzamide](/img/structure/B4932657.png)




![3-(2-methoxyphenyl)-5-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4932691.png)
![1-{2-[3-(4-allyl-2-methoxyphenoxy)propoxy]phenyl}ethanone](/img/structure/B4932699.png)
![N-{1-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4932706.png)
![N-(4-acetylphenyl)-2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4932713.png)
![2-methoxy-N'-{3-methoxy-2-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}acetohydrazide](/img/structure/B4932717.png)
![2-(dimethylamino)-5-methyl-1-(4-nitrophenyl)-4-(2-oxopropyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B4932718.png)
![2-(6,8,9-trimethyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenyl propionate](/img/structure/B4932739.png)
![(2R*,3R*)-3-[4-(2,2-dimethoxyethyl)-1-piperazinyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4932750.png)
![4-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[2,2,2-trifluoro-1-(2-pyridinyl)ethyl]butanamide](/img/structure/B4932752.png)
